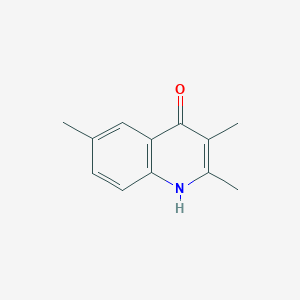

2,3,6-Trimethylquinolin-4-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXBHMPKNBRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556621 | |

| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-42-3 | |

| Record name | 2,3,6-Trimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3,6 Trimethylquinolin 4 Ol and Analogues

Classical and Modified Cyclization Protocols for Quinoline (B57606) Ring Formation

The construction of the quinoline ring system has been accomplished through a variety of named reactions, each offering a unique pathway to substituted derivatives. rsc.org These classical methods, though discovered in the late 19th and early 20th centuries, continue to be relevant and are often modified to improve yields and accommodate a wider range of substrates. rsc.orgresearchgate.net

Gould–Jacobs Cyclization Pathways

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). mdpi.comwikipedia.org The process begins with the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester. wikipedia.org This is followed by a thermal cyclization, hydrolysis of the resulting ester, and subsequent decarboxylation to yield the 4-quinolinol. mdpi.comwikipedia.org

To synthesize 2,3,6-trimethylquinolin-4-ol via this pathway, the logical starting material would be 4-methylaniline. The initial condensation with a suitably substituted malonic ester, followed by the characteristic high-temperature cyclization, would lead to the quinoline scaffold. mdpi.com The reaction's regioselectivity is a critical factor, especially with substituted anilines, as cyclization can occur at either ortho position. mdpi.com Microwave heating has been shown to significantly shorten reaction times and improve yields in Gould-Jacobs reactions. ablelab.eu

Key Features of the Gould-Jacobs Reaction:

| Feature | Description |

| Reactants | Aniline derivative, Alkoxymethylenemalonic ester |

| Product | 4-Hydroxyquinoline-3-carboxylic ester, then 4-hydroxyquinoline (B1666331) |

| Conditions | Initial condensation followed by high-temperature cyclization (>250 °C) mdpi.com |

| Key Intermediate | Anilidomethylenemalonic ester wikipedia.org |

Friedländer Condensation and Its Variants

The Friedländer synthesis is a versatile and straightforward method for producing substituted quinolines. researchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. researchgate.netijcce.ac.ir The reaction can be catalyzed by acids or bases, or even proceed under neutral conditions at elevated temperatures. researchgate.netresearchgate.net

For the synthesis of this compound, a plausible Friedländer approach would involve the reaction of 2-amino-5-methylacetophenone with a ketone that can provide the 2-methyl and 3-methyl substituents. A significant challenge in Friedländer synthesis is controlling the regioselectivity when using unsymmetrical ketones. rsc.org Numerous catalysts, including silica-supported P₂O₅, have been developed to improve the efficiency and mildness of the reaction conditions. ijcce.ac.ir

Friedländer Reaction Variants and Catalysts:

| Catalyst/Condition | Reactants Example | Product Type | Reference |

| P₂O₅/SiO₂ (solvent-free) | 2-Aminoaryl ketones and carbonyl compounds | Poly-substituted quinolines | ijcce.ac.ir |

| Diphenylphosphate (microwave) | 2-Aminobenzophenone and heteroaromatic ketones | Quinoline derivatives | tandfonline.com |

| FeCl₃·6H₂O in ionic liquid | 2-Aminoaryl ketones and carbonyl compounds | Substituted quinolines | cdnsciencepub.com |

| p-Toluenesulfonic acid (solvent-free) | o-Aminoaryl aldehydes/ketones and carbonyls | Poly-substituted quinolines | iipseries.org |

Pfitzinger Reaction and Mechanistic Considerations

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org The resulting carboxylic acid can then be decarboxylated to yield the corresponding quinoline.

To apply this to this compound, one would start with 5-methylisatin. The base-catalyzed ring-opening of the isatin forms an intermediate that then condenses with a ketone, such as 2-butanone, to introduce the 2- and 3-methyl groups. Subsequent cyclization and dehydration form the quinoline ring. wikipedia.org The initial product is 2,3,6-trimethylquinoline-4-carboxylic acid, which would require a final decarboxylation step. The reaction is known to be efficient, though product isolation can sometimes be challenging. researchgate.net

Mechanism of the Pfitzinger Reaction:

Ring Opening: Isatin is hydrolyzed by a base (e.g., KOH) to form a keto-acid. wikipedia.org

Condensation: The keto-acid reacts with a carbonyl compound to form an imine and then an enamine. wikipedia.org

Cyclization: Intramolecular cyclization of the enamine occurs.

Dehydration: The cyclized intermediate dehydrates to form the substituted quinoline-4-carboxylic acid. wikipedia.org

Skraup/Doebner–von Miller Reactions in Trimethylquinoline Synthesis

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that utilize an aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgwikipedia.org In the Skraup synthesis, the α,β-unsaturated aldehyde (acrolein) is typically generated in situ from glycerol (B35011) and sulfuric acid, with an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The Doebner-von Miller reaction is a more general variant where an α,β-unsaturated aldehyde or ketone is reacted with an aniline, often under acidic conditions. wikipedia.org

For the synthesis of trimethylquinolines, p-toluidine (B81030) would be a suitable starting aniline. The other component would be an α,β-unsaturated ketone that can provide the 2- and 3-methyl groups, such as 3-penten-2-one. The reaction mechanism is complex and has been a subject of debate, but it is understood to involve conjugate addition, cyclization, dehydration, and a final oxidation step. wikipedia.orgyoutube.com These reactions can sometimes be vigorous, and modifications using milder catalysts or conditions have been developed. mdpi.comorgsyn.org

Conrad–Limpach Reaction Applications

The Conrad-Limpach synthesis is a key method for preparing 4-hydroxyquinolines. wikipedia.orgsynarchive.com It involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction conditions determine the product: lower temperatures favor the formation of a β-aminoacrylate, which upon heating cyclizes to a 4-quinolone (the keto tautomer of 4-hydroxyquinoline). quimicaorganica.org

To synthesize this compound, 4-methylaniline would be reacted with a β-ketoester such as ethyl 2-methylacetoacetate (B1246266). The initial condensation would be followed by a high-temperature cyclization, typically around 250 °C, often in an inert solvent like mineral oil to improve yields. wikipedia.orgsynarchive.com The reaction proceeds via a Schiff base intermediate, followed by an electrocyclic ring closure. wikipedia.org

Comparison of Conrad-Limpach and Knorr Synthesis:

| Reaction | Conditions | Intermediate | Product |

| Conrad-Limpach | Lower temperature condensation, then high-temperature cyclization | β-Aminoacrylate | 4-Hydroxyquinoline |

| Knorr | Higher temperature condensation | β-Keto anilide | 2-Hydroxyquinoline (B72897) |

Combes Synthesis and Related Approaches

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. smolecule.comwikipedia.org The reaction involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org

For the synthesis of a trimethylquinoline analogue, p-toluidine could be reacted with a β-diketone like 3-methyl-2,4-pentanedione. The acid catalyst, commonly concentrated sulfuric acid or polyphosphoric acid, facilitates the ring closure, which is the rate-determining step. wikipedia.org The steric and electronic properties of the substituents on both the aniline and the β-diketone can influence the regioselectivity of the cyclization. wikipedia.org

Transition Metal-Catalyzed Synthetic Strategies

The synthesis of quinoline derivatives has been significantly advanced through the use of transition metal catalysts. These methods often provide high efficiency, regioselectivity, and broad substrate scope under relatively mild conditions.

Cobalt(III)-Mediated Cyclization Reactions

Cobalt-catalyzed reactions have emerged as a powerful tool for the synthesis of quinolines through C-H activation and cyclization pathways. A notable strategy involves the Co(III)-catalyzed reaction of anilines with alkynes, where dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a one-carbon (C1) building block. organic-chemistry.orgacs.org This method allows for the direct and highly regioselective synthesis of a wide range of quinoline products in good to excellent yields. acs.org Mechanistic studies suggest that the reaction may proceed through a 2-vinylbenzenamine intermediate. acs.org

Another approach utilizes readily available Co(OAc)₂·4H₂O to catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles. organic-chemistry.orgmdpi.com This one-pot synthesis produces quinolines and quinazolines in good yields under mild conditions, presenting an environmentally benign route to these N-heterocycles. organic-chemistry.orgmdpi.com Furthermore, Co(III)-catalyzed C-H activation/carbonylation/cyclization of anilines with ketones and paraformaldehyde has been developed for the one-pot synthesis of 4-arylquinolines with excellent regio- and site-selectivity. researchgate.net

| Catalyst System | Starting Materials | Key Features | Yields | Ref |

| Co(III)/DMSO | Anilines, Alkynes | Uses DMSO as a C1 source; High regioselectivity. | Good to Excellent | organic-chemistry.orgacs.org |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones/Nitriles | Environmentally benign; Mild conditions. | Good | organic-chemistry.org |

| Cp*(CO)I₂/AgSbF₆ | Anilines, Ketones, Paraformaldehyde | One-pot C-H activation/carbonylation/cyclization. | N/A | researchgate.net |

Nickel-Catalyzed Poly-substituted Quinoline Formation

Nickel catalysis offers a sustainable and atom-efficient pathway for producing polysubstituted quinolines. acs.orgnih.gov A prominent method involves the dehydrogenative coupling of α-2-aminoaryl alcohols with ketones or secondary alcohols. organic-chemistry.orgacs.orgnih.gov This sequential dehydrogenation and condensation process selectively forms C-C and C-N bonds, liberating dihydrogen and water as the only byproducts. acs.org A key advantage of this strategy is its broad substrate scope, accommodating both primary and secondary α-2-aminoaryl alcohols and various ketones, including acetophenones, naphthyl, and heteroaryl methyl ketones. acs.orgnih.gov This methodology has been used to synthesize numerous substituted quinoline derivatives with isolated yields of up to 93%. acs.orgnih.gov

Cationic Ni(II) complexes with mixed donor triazolyl-pyridine-based aminophosphine (B1255530) ligands have also proven highly efficient for this transformation, often under microwave irradiation, which can shorten reaction times. rsc.org

| Catalyst System | Starting Materials | Key Features | Yields | Ref |

| NiCl₂/tBuONa | α-2-Aminoaryl alcohols, Ketones/Secondary alcohols | Low catalyst loading; Wide substrate scope; Atom-efficient. | Up to 93% | acs.orgnih.gov |

| [(NiCl){R′PRNN}-κ³-P,N,N]OTf | Aminobenzyl alcohols, Ketones/Alcohols | Microwave-assisted; Acceptorless dehydrogenative coupling. | Good to Excellent | rsc.org |

Copper(II) and Zinc-Catalyzed Methodologies

Copper-catalyzed reactions represent a cost-effective and practical approach to quinoline synthesis. A simple and straightforward method employs an air-stable Cu(II)-catalyst with a tridentate pincer ligand for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerial conditions. ijstr.org This system provides moderate to good yields of a variety of substituted quinolines from readily available starting materials. ijstr.org Another domino reaction sequence involves the copper-catalyzed reaction of enaminones with 2-halobenzaldehydes, proceeding through an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination to yield various quinolines. rsc.org

While research on zinc-catalyzed quinoline synthesis is less extensive, novel Zn(II) complexes derived from quinoline-based ligands have been synthesized and characterized. nih.govnih.gov These studies often focus on the structural and potential biological applications of the complexes rather than their direct use as catalysts for quinoline ring formation. nih.govnih.gov However, the development of these complexes is a step toward exploring their catalytic potential in the future.

| Catalyst System | Starting Materials | Key Features | Yields | Ref |

| [CuLCl₂] (L = pincer ligand) | 2-Aminobenzyl alcohols, Ketones | Air-stable catalyst; Aerial conditions. | Moderate to Good | ijstr.org |

| Copper catalyst | Enaminones, 2-Halobenzaldehydes | Domino reaction sequence. | Good | rsc.org |

Silver-Catalyzed Multicomponent Reactions

Silver catalysis is particularly effective for multicomponent reactions (MCRs) that construct polysubstituted quinolines in a single step. One such approach involves a silver-catalyzed three-component reaction of anilines, aldehydes, and alcohols. organic-chemistry.orgresearchgate.net This method, which proceeds under mild conditions, relies on the sequential formation of two C-C bonds and is effective for a broad range of substrates, including aliphatic and aryl alcohols. organic-chemistry.orgresearchgate.net

Another silver-mediated tandem protocol has been developed for the synthesis of quinolines from N-arylimines and alkynes. acs.org This reaction involves an oxidative coupling and cyclization cascade. The mechanism is notable as it can proceed via C-H bond activation at either the N-arylimine or the terminal alkyne, depending on the specific reaction conditions and substrates, allowing for the incorporation of both internal and terminal alkynes. acs.org Silver triflate (AgOTf) has also been used to catalyze the cascade hydroamination/cycloaddition of o-aminoaryl compounds with alkynes, affording 2- or 2,4-substituted quinolines with high regioselectivity. researchgate.net

| Catalyst System | Starting Materials | Key Features | Yields | Ref |

| Silver catalyst | Anilines, Aldehydes, Alcohols | Three-component reaction; Mild conditions; Broad substrate scope. | N/A | organic-chemistry.orgresearchgate.net |

| Silver catalyst | N-Arylimines, Alkynes | Tandem oxidative coupling/cyclization; Accommodates terminal and internal alkynes. | N/A | acs.org |

| AgOTf | o-Aminoaryl aldehydes/ketones, Alkynes | Cascade hydroamination/cycloaddition; High regioselectivity. | Good to High | researchgate.net |

Metal-Free and Green Chemistry Approaches in Quinoline Synthesis

In line with the principles of green chemistry, metal-free synthetic methods are gaining prominence. These approaches aim to reduce reliance on potentially toxic and expensive heavy metals and often employ more environmentally benign reaction media.

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have emerged as versatile and eco-friendly reaction media for quinoline synthesis. nih.govmdpi.com An expedient, metal-free protocol utilizes imidazolium (B1220033) cation-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄), to mediate the reaction between anilines and phenylacetaldehydes. nih.govacs.orgacs.org This method can produce both 2,3-disubstituted and 3-substituted quinolines in good to excellent yields. nih.govacs.org The ionic liquid is believed to function as both a Lewis acid and a Lewis base, facilitating the C-C and C-N bond formations. acs.org Key advantages of this approach include the recyclability of the ionic liquid, shorter reaction times, and a simple, metal-free procedure. nih.govacs.orgacs.org

Furthermore, ionic liquids can enhance the catalytic activity of enzymes in synthetic applications. For instance, the α-chymotrypsin-catalyzed Friedländer reaction for quinoline synthesis shows higher catalytic activity in an ionic liquid aqueous solution compared to traditional organic solvents, allowing for lower reaction temperatures and reduced enzyme loading. mdpi.com

| Reaction Medium | Starting Materials | Key Features | Yields | Ref |

| [Bmim]BF₄ | Anilines, Phenylacetaldehydes | Metal-free; Recyclable medium; Shorter reaction times. | Good to Excellent | nih.govacs.orgacs.org |

| Ionic Liquid/Water | 2-Aminoaryl ketone, α-Methylene ketone | Biocatalytic (α-chymotrypsin); Eco-friendly; Enhanced enzyme activity. | Excellent | mdpi.com |

Ultrasound-Irradiation Enhanced Reactions

The application of ultrasound in organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. nih.gov This sonochemical approach has been successfully applied to the synthesis of various quinoline derivatives, demonstrating significant advantages over conventional methods. nih.govnih.gov The high-energy environment created by acoustic cavitation can lead to faster reaction times, higher product purity, and the ability to drive reactions that are sluggish under thermal conditions. nih.gov

A notable example is the O-alkylation of 6-methoxy-2-methylquinolin-4-ol, where ultrasound irradiation drastically reduced the reaction time from 18 hours to just 15 minutes, while still providing satisfactory yields. nih.gov This highlights the potential of ultrasound to significantly enhance the efficiency of synthetic steps in the preparation of quinolin-4-ol derivatives. nih.gov The use of an open vessel system in these ultrasound-assisted reactions further simplifies the experimental setup. nih.gov

Similarly, the synthesis of 7-chloro-N-(1H-1,2,4-triaz-ol-3-yl)-quinolin-4-amine was achieved in 30 minutes under ultrasound irradiation, with yields ranging from 78-89%. tandfonline.com These findings underscore the broad applicability and efficiency of sonochemistry in the synthesis of complex quinoline-based molecules. nih.govtandfonline.com

Table 1: Comparison of Conventional and Ultrasound-Assisted O-Alkylation of 6-Methoxy-2-methylquinolin-4-ol nih.gov

| Method | Reaction Time | Yield (%) |

| Conventional Stirring | 18 hours | 49–95 |

| Ultrasound-Assisted | 15 minutes | 45–84 |

Oxidant-Free and Solvent-Free Protocols

In the pursuit of greener and more sustainable chemical processes, oxidant-free and solvent-free reaction conditions have gained considerable attention. mdpi.comtandfonline.com These methodologies aim to reduce the environmental footprint of chemical synthesis by minimizing waste and avoiding the use of hazardous reagents. mdpi.comtandfonline.comresearchgate.net

Several strategies have been developed for the synthesis of quinolines and related heterocycles that operate under these cleaner conditions. For instance, a transition-metal-free approach for the synthesis of 3-substituted quinolines has been reported, utilizing dimethyl sulfoxide (DMSO) not only as a solvent but also as a one-carbon source in a cascade reaction with acetophenones and anthranils. acs.org This method is highly atom-economical and environmentally benign. acs.org Another approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols in a transition-metal-free system. frontiersin.org

Solvent-free conditions have been successfully employed in the Friedländer synthesis of quinolines, using recyclable solid catalysts like silica-propylsulfonic acid. researchgate.net These reactions often proceed smoothly at room temperature or with gentle heating, offering excellent yields and purity. researchgate.net Microwave-assisted solvent-free methods have also proven effective for the synthesis of polysubstituted quinolines, further reducing reaction times. tandfonline.com The development of oxidant-free strategies is particularly significant, as it avoids the use of often toxic and difficult-to-remove oxidizing agents. An example is the synthesis of phenolic quinazolin-4(3H)-ones through a CuAAC/ring cleavage reaction that proceeds without an external oxidant. nih.govresearchgate.net

Radical-Mediated Aromatization Reactions

Radical reactions have become a powerful tool in organic synthesis for the construction of complex molecular architectures, including the aromatization of heterocyclic rings. nih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance. nih.gov

Manganese(III) Acetate (B1210297) in Ketone Aromatization

Manganese(III) acetate, Mn(OAc)₃, is a versatile and selective one-electron oxidant that has been widely used to initiate radical processes. scirp.orgrsc.orgwikipedia.org It is particularly effective in the aromatization of cyclic ketone derivatives, providing a direct route to substituted aromatic and heteroaromatic compounds. scirp.orgscirp.org

A pertinent example is the synthesis of 2,4,7-trimethyl-quinolin-5-ol from its corresponding dihydro precursor, 2,4,7-trimethyl-7,8-dihydroquinolinone. scirp.orgscirp.org In this reaction, Mn(OAc)₃ facilitates the aromatization of the dihydroquinolinone ring system. scirp.orgscirp.org The process involves heating the precursor with Mn(OAc)₃, which is prepared in situ from potassium permanganate (B83412) and manganese(II) acetate in a mixture of benzene (B151609) and acetic acid. scirp.org This method, while not yet reported for this compound, demonstrates a viable strategy for the final aromatization step in the synthesis of such multi-substituted quinolinols. The reaction proceeds through the generation of a radical intermediate, which then undergoes further oxidation and rearrangement to yield the aromatic product. scirp.org

Table 2: Synthesis of 2,4,7-Trimethyl-Quinolin-5-ol via Mn(OAc)₃ Aromatization scirp.orgscirp.org

| Precursor | Reagent | Solvent | Yield (%) |

| 2,4,7-trimethyl-7,8-dihydro quinolinone | Mn(OAc)₃ | Benzene-Acetic Acid | 43 |

Exploration of Carbon-Centered Radical Generation

The generation of carbon-centered radicals is a key step in many modern synthetic transformations. nih.govnih.gov Manganese(III) acetate is a well-established reagent for creating carbon-centered radicals, particularly at the α-position of carbonyl compounds. scirp.orgwikipedia.org The reaction mechanism involves the formation of a manganese(III)-enolate complex, which then undergoes an internal electron transfer to reduce Mn(III) to Mn(II) and form a carbon radical. nih.gov This radical can then participate in a variety of subsequent reactions, including additions and cyclizations. nih.govrsc.org

Beyond metal-mediated methods, visible-light photoredox catalysis has emerged as a powerful and environmentally friendly technique for generating carbon-centered radicals. nih.gov This approach can activate the α-C-H bonds of substrates like esters and nitriles through a hydrogen atom transfer (HAT) process, without the need for transition metals or high temperatures. nih.gov These photochemically generated radicals can then undergo cyclization to form complex heterocyclic structures, including quinoline derivatives. nih.govresearchgate.net

Comparative Studies with Other Transition Metal-Promoted Radical Reactions

While manganese(III) acetate is a prominent reagent in radical chemistry, a variety of other transition metals are also employed to promote radical reactions for quinoline synthesis. mdpi.comfrontiersin.org These metals, including iron, copper, ruthenium, and cobalt, can catalyze the synthesis of quinolines through various mechanisms, some of which involve radical intermediates. mdpi.comfrontiersin.orguu.nl

For instance, iron-catalyzed C(sp³)-H oxidation using a terminal oxidant can lead to the formation of quinazolines from 2-alkylamino benzonitriles and Grignard reagents, a process that likely involves radical species. frontiersin.org Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles provides an efficient, ligand-free method for synthesizing quinolines and quinazolines under mild conditions. mdpi.comfrontiersin.org Copper, being an inexpensive and abundant metal, is also widely used in radical reactions for the synthesis of nitrogen-containing heterocycles. nih.gov

The choice of metal catalyst can significantly influence the reactivity and selectivity of the reaction. Manganese(III) acetate is often favored for its moderate reactivity and high selectivity in generating carbon-centered radicals from carbonyl compounds. scirp.org In contrast, other transition metals may offer different catalytic cycles and may be more suitable for specific transformations, such as those involving C-H activation or dehydrogenative coupling. mdpi.comfrontiersin.org

Specific Precursors and Reaction Conditions in Trimethylquinoline Synthesis

The synthesis of specifically substituted quinolines, such as this compound, relies on the careful selection of precursors and reaction conditions to control the regiochemistry of the final product. While a direct synthetic route to this compound is not extensively detailed in the literature, the synthesis of its analogues provides valuable insights into potential synthetic strategies.

The synthesis of 2,4,7-trimethyl-quinolin-5-ol utilizes 2,4,7-trimethyl-7,8-dihydroquinolinone as the immediate precursor for the final aromatization step. scirp.orgscirp.org This dihydroquinolinone is itself a product of a multi-step synthesis. This highlights a common strategy where a saturated or partially saturated heterocyclic core is first constructed and then aromatized in a later step.

Another relevant example is the synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones. semanticscholar.org These compounds can be prepared from 2,2-dimethyl-1,2,3,4-tetrahydroquinolines through a sequence of Boc protection, hydroxylation, and oxidation. semanticscholar.org The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) derivatives, which are effective antioxidants, often relies on variations of the Skraup reaction, a classic method for quinoline synthesis. nih.gov

For the synthesis of this compound, a plausible approach would involve the cyclization of a suitably substituted aniline with a β-ketoester or a related dicarbonyl compound, followed by aromatization. The precise substitution pattern of the starting materials would be crucial to achieve the desired 2,3,6-trimethyl substitution on the quinoline ring.

Utilization of Dihydroquinolinone Derivatives as Precursors

The synthesis of 4-hydroxyquinolines can be effectively achieved through the use of dihydroquinolinone derivatives as immediate precursors. This approach typically involves the construction of a 2,3-dihydroquinolin-4(1H)-one scaffold followed by its aromatization to the desired quinolin-4-ol.

One common strategy begins with the acid- or base-mediated cyclization of substituted 2-aminochalcones to yield 2-aryl-2,3-dihydroquinolin-4(1H)-ones. mdpi.com For the synthesis of this compound, a suitable precursor would be 2,3,6-trimethyl-2,3-dihydroquinolin-4(1H)-one. The subsequent and crucial step is the oxidative aromatization of the dihydroquinolinone. Various reagents have been employed for this transformation, including iodine in methanol, which can also lead to the formation of 4-methoxyquinoline (B1582177) derivatives. mdpi.com The general principle involves the dehydrogenation of the C2-C3 bond within the heterocyclic ring, leading to the stable aromatic quinoline system. unisa.ac.za

The conversion of 2-aryl-2,3-dihydroquinolin-4(1H)-ones to their corresponding 4-alkoxy-2-arylquinolines has been achieved through oxidative aromatization. nih.govresearchgate.net This suggests a viable pathway where a 2,3,6-trimethyl-2,3-dihydroquinolin-4(1H)-one could be oxidized to furnish the target this compound. The choice of oxidizing agent and reaction conditions is critical to favor the formation of the 4-hydroxy derivative over other potential products.

| Precursor | Reagent/Conditions | Product | Reference |

| 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Iodine, Methanol, Reflux | 2-Aryl-4-methoxyquinolines | mdpi.com |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | Iodine, Methanol, Reflux | 2-Aryl-6,8-dibromo-4-methoxyquinolines | mdpi.com |

| 2-Aminochalcones | Acid or Base Cyclization | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | mdpi.com |

| 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Various Oxidizing Agents | 2-Arylquinolin-4(1H)-ones | unisa.ac.za |

Aniline and Ketone Condensation Pathways

The condensation of anilines with β-ketoesters is a classical and highly effective method for the synthesis of 4-hydroxyquinolines, known as the Conrad-Limpach synthesis. wikipedia.org This reaction is particularly relevant for the preparation of this compound, where p-toluidine and ethyl 2-methylacetoacetate serve as the key starting materials.

The reaction proceeds in two main stages. Initially, the aniline (p-toluidine) reacts with the β-ketoester (ethyl 2-methylacetoacetate) to form a Schiff base or an enamine intermediate. The regioselectivity of this initial condensation is temperature-dependent. At lower temperatures, the reaction favors the formation of the 4-hydroxyquinoline (Conrad-Limpach product), while at higher temperatures, the isomeric 2-hydroxyquinoline (Knorr product) can be formed. wikipedia.orgquimicaorganica.org

The second stage involves the thermal cyclization of the intermediate. This step typically requires high temperatures, often around 250 °C, to induce the intramolecular electrocyclic ring closure, leading to the formation of the quinoline ring system. wikipedia.orgsynarchive.com The use of a high-boiling inert solvent, such as mineral oil, has been shown to significantly improve the yields of the 4-hydroxyquinoline product. wikipedia.org The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, with the quinolone form often predominating. wikipedia.org

| Aniline | β-Ketoester | Key Conditions | Product | Reference |

| p-Toluidine | Ethyl 2-methylacetoacetate | 1. Condensation (moderate temp.) 2. Thermal cyclization (~250 °C) in high-boiling solvent | This compound | wikipedia.org |

| General Aniline | General β-Ketoester | High Temperature (e.g., 140 °C) | 2-Hydroxyquinoline (Knorr product) | wikipedia.org |

Diazonium Coupling and Condensation Reactions

A more indirect but versatile route to quinoline derivatives involves the use of diazonium salts in what is known as the Japp-Klingemann reaction. wikipedia.org This reaction is primarily used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. These hydrazones can then serve as precursors for the construction of the quinoline ring.

For the synthesis of a this compound analogue, one could envision a pathway starting with the diazotization of an appropriately substituted aniline, for instance, an aniline that would ultimately form the benzene ring portion of the quinoline. The resulting diazonium salt is then coupled with a β-keto-ester like ethyl 2-methylacetoacetate. This coupling leads to the formation of a hydrazone. wikipedia.org

This hydrazone can then be subjected to a Fischer indole (B1671886) synthesis to form an indole intermediate. Subsequently, a Pfitzinger reaction of the indole with a suitable carbonyl compound can lead to the formation of a quinoline-4-carboxylic acid, which can then be decarboxylated to the desired quinolin-4-ol. ias.ac.inresearchgate.net This multi-step approach offers flexibility in the introduction of various substituents onto the quinoline core by choosing appropriately substituted starting materials.

| Reaction | Reactants | Intermediate/Product | Reference |

| Japp-Klingemann Reaction | Aryl diazonium salt, β-Keto-ester | Hydrazone | wikipedia.org |

| Fischer Indole Synthesis | Hydrazone | Indole derivative | wikipedia.org |

| Pfitzinger Reaction | Indole derivative, Isatin | Quinoline-4-carboxylic acid | ias.ac.inresearchgate.net |

Hydroboration Techniques in Quinoline Synthesis

Hydroboration-oxidation is a powerful and stereospecific method for the anti-Markovnikov hydration of alkenes to alcohols. wikipedia.orglibretexts.org This technique can be strategically applied to the synthesis of this compound by utilizing a corresponding dihydroquinoline precursor containing a double bond at the appropriate position.

The synthesis would commence with the preparation of a suitable dihydroquinoline, such as 2,3,6-trimethyl-1,2-dihydroquinoline. The preparation of such dihydroquinolines can be achieved through methods like the acid-catalyzed elimination of water from a 4-hydroxy-1,2,3,4-tetrahydroquinoline. cdnsciencepub.com

Once the dihydroquinoline is obtained, it is subjected to hydroboration. In this step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond. The boron atom attaches to the less sterically hindered carbon, and a hydrogen atom adds to the more substituted carbon. wikipedia.org The subsequent oxidation step, typically carried out with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the desired alcohol with high regioselectivity and stereospecificity. wikipedia.org This method allows for the controlled introduction of the hydroxyl group at the 4-position of the quinoline ring.

| Precursor | Reaction Steps | Reagents | Product | Reference |

| 2,3,6-Trimethyl-1,2-dihydroquinoline | 1. Hydroboration 2. Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2,3,6-Trimethyl-1,2,3,4-tetrahydroquinolin-4-ol | wikipedia.orglibretexts.org |

| 4-Hydroxy-1,2,3,4-tetrahydroquinoline | Acid-catalyzed elimination | Acid (e.g., HCl) | 1,2-Dihydroquinoline (B8789712) | cdnsciencepub.com |

Stolle Reaction for Pyrroloquinoline-Dione Derivatives

The Stolle reaction provides an efficient pathway to synthesize pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives. These tricyclic structures are closely related to the core of this compound and can be considered advanced precursors or analogues. The reaction involves the condensation of a substituted 1,2-dihydroquinoline with oxalyl chloride. nuph.edu.ua

Specifically, the synthesis of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its derivatives has been achieved by reacting substituted 2,2,4-trimethyl-1,2-dihydroquinolines with oxalyl chloride. nuph.edu.uaresearchgate.net Research has shown that conducting the reaction with the hydrochlorides of the dihydroquinolines can increase the yields up to 90% by avoiding the formation of oxalic diamide (B1670390) byproducts. nuph.edu.ua

The choice of solvent significantly impacts the reaction time. For instance, carrying out the reaction in toluene (B28343) requires only 20-30 minutes of boiling, whereas in methylene (B1212753) chloride, the reaction time extends to 1.5-2 hours. nuph.edu.ua This methodology has been successfully applied to synthesize a variety of pyrrolo[3,2,1-ij]quinoline-1,2-diones with different substituents on the aromatic ring. nuph.edu.ua

| Dihydroquinoline Precursor | Reagent | Solvent | Reaction Time | Yield | Reference |

| 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride | Oxalyl chloride | Toluene | 20-30 min | up to 90% | nuph.edu.ua |

| 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride | Oxalyl chloride | Carbon tetrachloride | 40-50 min | - | nuph.edu.ua |

| 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride | Oxalyl chloride | Methylene chloride | 1.5-2 h | - | nuph.edu.ua |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Oxalyl chloride | - | - | - | nuph.edu.ua |

| Substituted 1,2,3,4-tetrahydroquinolines | Oxalyl chloride | Toluene | 1-1.5 h | - |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,6 Trimethylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,3,6-trimethylquinolin-4-ol, which exists in tautomeric equilibrium with its quinolone form, 2,3,6-trimethyl-1H-quinolin-4-one, NMR provides critical data for assigning protons and carbons and confirming the substitution pattern.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring (H-5, H-7, H-8) and the methyl groups substituted at positions 2, 3, and 6 provide characteristic chemical shifts.

The methyl groups at C-2, C-3, and C-6 are expected to appear as sharp singlet signals, typically in the range of δ 2.3–2.7 ppm. The exact position of each methyl signal can be influenced by the electronic effects of the heterocyclic ring and the hydroxyl group. The aromatic protons will exhibit shifts further downfield, with their multiplicity depending on spin-spin coupling with adjacent protons. The H-5 and H-7 protons would likely appear as doublets, while the H-8 proton would be a singlet. A broad signal, exchangeable with D₂O, would be anticipated for the hydroxyl (-OH) proton, its chemical shift being highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar quinoline (B57606) derivatives. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | 2.4 - 2.7 | Singlet |

| C3-CH₃ | 2.3 - 2.6 | Singlet |

| C6-CH₃ | 2.4 - 2.6 | Singlet |

| H-5 | 7.5 - 7.9 | Singlet or Doublet |

| H-7 | 7.2 - 7.6 | Doublet |

| H-8 | 7.8 - 8.2 | Singlet or Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

Complementing the proton data, the ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to each unique carbon atom.

The carbon atom C-4, bonded to the hydroxyl group, is of particular interest. In its quinolin-4-ol form, it would appear in the aromatic region, but in its tautomeric 4-quinolone form, the C-4 carbonyl carbon would have a characteristic downfield shift of approximately δ 175-180 ppm. The carbons of the three methyl groups would resonate in the upfield region (δ 15-25 ppm). The remaining nine carbons of the quinoline core would appear in the aromatic region (δ 110-160 ppm). The specific shifts help to confirm the substitution pattern on the heterocyclic and carbocyclic rings. lookchem.comrsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar quinoline derivatives. The value for C4 is highly dependent on the dominant tautomeric form.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-C H₃ | 18 - 25 |

| C3-C H₃ | 15 - 22 |

| C6-C H₃ | 20 - 25 |

| C2 | 150 - 158 |

| C3 | 120 - 128 |

| C4 | 170 - 180 (keto) or 140-150 (enol) |

| C4a | 138 - 145 |

| C5 | 125 - 132 |

| C6 | 130 - 138 |

| C7 | 115 - 125 |

| C8 | 128 - 135 |

Multi-nuclear NMR Applications for Complex Structures

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations. These experiments would be instrumental in definitively linking the proton signals of the methyl groups and aromatic hydrogens to their respective carbon atoms in the this compound structure, resolving any ambiguities from the 1D spectra. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique that typically produces a prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight of the analyte. For this compound (C₁₂H₁₃NO), the molecular weight is 187.24 g/mol . Therefore, in a FAB-MS experiment, a strong signal would be expected at a mass-to-charge ratio (m/z) of 188. chim.lu This observation provides direct evidence of the compound's molecular mass. Fragmentation may be limited with this soft ionization method, but loss of small, stable fragments like a methyl group (CH₃) could potentially be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. rsc.org

For this compound, the expected exact mass of the protonated molecule [C₁₂H₁₄NO]⁺ can be calculated. This high-precision measurement would allow for the unambiguous confirmation of the molecular formula C₁₂H₁₃NO, a critical step in the structural elucidation process. lookchem.commdpi.com Any significant deviation from the calculated mass would indicate an incorrect structural assignment or the presence of impurities. The fragmentation patterns observed in HRMS can also be analyzed to yield the elemental composition of the fragment ions, further corroborating the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for both the separation and identification of this compound and its related compounds. In a typical GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with the stationary phase in the gas chromatograph. academicjournals.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural identification.

The mass spectrum of a related compound, 2,4,6-trimethylquinoline, shows a distinct molecular ion peak, which is crucial for confirming its molecular weight. nist.gov For this compound, with a molecular weight of 187.24 g/mol , the mass spectrum would be expected to show a prominent molecular ion peak at m/z 187. chemicalbook.com The fragmentation pattern would further reveal the loss of methyl groups and other characteristic fragments, aiding in the definitive identification of the molecule. For instance, in the analysis of similar quinoline derivatives, fragment ions corresponding to the loss of a methyl group have been observed.

The integration of GC with MS allows for the analysis of complex mixtures, enabling the identification of impurities and byproducts from the synthesis of this compound. mdpi.com The retention time from the GC provides an additional layer of identification when compared against a known standard. mdpi.com

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value | Reference |

| Molecular Weight | 187.24 g/mol | chemicalbook.com |

| Predicted Molecular Ion (M+) | m/z 187 | chemicalbook.com |

| Kovats Retention Index (Standard non-polar) | ~1616 (based on 2,3,4-Trimethylquinoline) | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Mode Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. athabascau.ca For a molecule with N atoms, there are 3N-6 fundamental vibrational modes for non-linear molecules and 3N-5 for linear molecules. uni-siegen.de These vibrations, which include stretching and bending, occur at characteristic frequencies. tanta.edu.eg

In the IR spectrum of this compound, several key vibrational modes can be predicted. A broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. scirp.org The presence of the aromatic quinoline ring will give rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. alfredstate.edulibretexts.org The C-H stretching and bending vibrations of the three methyl groups will also be present, with stretching appearing around 2960 cm⁻¹ and bending modes in the 1460-1380 cm⁻¹ range. alfredstate.edu The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the presence of the hydroxyl tautomer rather than the quinolone form in the solid state. scirp.org

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| O-H | Stretching | 3400-3200 (broad) | scirp.org |

| Aromatic C-H | Stretching | >3000 | alfredstate.edu |

| Aliphatic C-H (Methyl) | Stretching | ~2960 | alfredstate.edu |

| C=C (Aromatic) | Stretching | 1600-1450 | libretexts.org |

| C-H (Methyl) | Bending | 1460-1380 | alfredstate.edu |

Electronic Absorption Properties using UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are light-absorbing groups, such as the conjugated π-system of the quinoline ring in this compound. msu.edu The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one, with π to π* and n to π* transitions being the most common in this energy range. libretexts.org

For quinoline derivatives, the UV-Vis spectrum typically exhibits multiple absorption bands corresponding to these electronic transitions. researchgate.net The specific wavelengths of maximum absorbance (λmax) are influenced by the substitution pattern on the quinoline ring. The presence of methyl groups and a hydroxyl group on the this compound structure will cause a shift in the absorption maxima compared to unsubstituted quinoline. Generally, quinoline and its derivatives show absorption in the range of 280 to 510 nm. researchgate.net The spectrum of this compound is expected to show strong absorptions in the UV region, characteristic of the π→π* transitions of the aromatic system.

Table 3: Expected UV-Vis Absorption Data for Quinoline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Reference |

| π→π | 280-400 | researchgate.net |

| n→π | >300 | libretexts.org |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined with high accuracy. wikipedia.org

Chromatographic Techniques for Purity Assessment and Separation

Thin Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for the separation and qualitative analysis of compounds. ualberta.caoperachem.com It is frequently employed to monitor the progress of chemical reactions, assess the purity of a substance, and for the preliminary identification of compounds. ualberta.ca In TLC, a small amount of the sample is spotted onto a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate. operachem.com The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. operachem.com

For this compound, TLC can be used to monitor its synthesis and purification. lookchem.com By spotting the reaction mixture alongside the starting materials and the purified product on the same TLC plate, the progress of the reaction can be visualized. A pure sample of this compound should appear as a single spot on the developed TLC plate. ualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes when compared to a known standard under the same conditions. The choice of the eluent system is crucial for achieving good separation; a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used for quinoline derivatives. scirp.org

Table 4: General TLC Parameters for Quinoline Derivatives

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 | scirp.orgscispace.com |

| Mobile Phase (Example) | Hexane:Ethyl Acetate | scirp.org |

| Visualization | UV light (254 nm) | bjbms.org |

Chemical Reactivity, Transformations, and Derivatization Strategies of 2,3,6 Trimethylquinolin 4 Ol

Functional Group Interconversions on the Quinoline (B57606) Core

The primary site for functional group interconversion on 2,3,6-trimethylquinolin-4-ol is the hydroxyl group at the C4 position. A fundamental aspect of its chemistry is the prototropic tautomerism between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one). holzer-group.atresearchgate.net Spectroscopic and computational studies on substituted 4-hydroxyquinolines often show that the quinolin-4(1H)-one tautomer is the predominant species in solution, a factor that significantly influences its reactivity. holzer-group.atrsc.org

A critical transformation for this compound involves the conversion of the 4-hydroxyl group into a more versatile functional group, such as a halogen. This is typically achieved by treating the quinolin-4-ol with a halogenating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the corresponding 4-chloro-2,3,6-trimethylquinoline. mdpi.com This chloro derivative serves as a key intermediate for a variety of subsequent nucleophilic substitution reactions.

| Transformation | Reagent(s) | Product Type | Significance |

| Keto-Enol Tautomerism | Protic Solvents | Equilibrium between quinolin-4-ol and quinolin-4(1H)-one | Influences site of reactivity (e.g., O-alkylation vs. N-alkylation, reaction at C=O) |

| Hydroxyl to Chloro | POCl₃ / PCl₅ | 4-Chloroquinoline | Activates the C4 position for nucleophilic substitution |

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the quinoline ring system occurs preferentially on the more electron-rich benzene (B151609) ring (the carbocycle) rather than the electron-deficient pyridine (B92270) ring. tutorsglobe.comquimicaorganica.org In this compound, the regioselectivity of the reaction is governed by the combined directing effects of the substituents. The 4-hydroxyl group is a powerful activating ortho-, para-director, while the 6-methyl group is a weaker activating ortho-, para-director.

The interplay of these effects strongly favors electrophilic substitution at the C5 position, which is ortho to both activating groups. Secondary sites of attack would be the C8 position (para to the hydroxyl group) and the C7 position (ortho to the methyl group). quimicaorganica.orgreddit.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted derivative as the major product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution is characteristic of the pyridine ring, particularly at the C2 and C4 positions, especially when a good leaving group is present. researchgate.net For this compound, direct nucleophilic attack is unlikely. However, its 4-chloro derivative is highly activated for SNAr reactions at the C4 position. mdpi.comresearchgate.net Numerous studies on 4-chloroquinolines and related heterocycles like 2,4-dichloroquinazolines confirm that nucleophilic substitution is highly regioselective at the C4 position. mdpi.comnih.gov This pathway allows for the introduction of a wide array of functional groups by reacting the 4-chloro intermediate with various nucleophiles.

| Nucleophile | Reagent Example | Product (4-Substituent) | Reference Reaction Class |

| Amines | R-NH₂ | -NHR | Amination researchgate.net |

| Azide | Sodium Azide (NaN₃) | -N₃ | Azidation mdpi.comresearchgate.net |

| Thiols | R-SH | -SR | Thiolation mdpi.comresearchgate.net |

| Hydrazine | H₂NNH₂ | -NHNH₂ | Hydrazination mdpi.com |

Oxidative Transformations and Redox Chemistry

The this compound molecule possesses several sites susceptible to oxidative transformations. The quinolinol moiety itself has redox properties. Analogous compounds like 8-quinolinol are known to be potent antioxidants, a property attributed to their reducing capabilities. nih.gov This suggests that this compound can likely act as a reducing agent, participating in electron-transfer processes. nih.gov

Regioselectivity and Stereoselectivity in Quinoline Reactions

Regioselectivity

Regioselectivity, or the preference for reaction at one position over another, is a defining feature of the chemistry of this compound. researchgate.net

Electrophilic Substitution : As detailed in section 4.2, electrophilic attack is highly regioselective for the carbocyclic ring, with the C5 position being the predicted primary site of reaction due to the synergistic activating effects of the 4-OH and 6-Me groups. quimicaorganica.org

Nucleophilic Substitution : For the 4-chloro derivative, nucleophilic substitution is exceptionally regioselective, occurring exclusively at the C4 position. mdpi.comnih.gov

Azo Coupling : This derivatization, an electrophilic substitution, is also highly regioselective. The reaction is directed by the powerful activating 4-OH group to the available ortho position, C5 (see section 4.5.2). wikipedia.org

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For the reactions discussed, which primarily involve transformations on the planar aromatic quinoline ring, the creation of new chiral centers and thus issues of stereoselectivity are not a primary consideration. Stereoselectivity would become significant if the heterocyclic ring were to undergo reduction to a non-aromatic tetrahydroquinoline, followed by subsequent functionalization.

Derivatization for Enhanced Reactivity or Specific Chemical Applications

Schiff bases, or azomethines, are typically synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). iosrjournals.orgnih.gov The formation of a Schiff base directly from this compound is complex. While the quinolin-4(1H)-one tautomer possesses a carbonyl group, this is part of a cyclic amide (lactam) structure, which is generally less reactive towards condensation than a simple ketone.

The more common and efficient routes to quinoline-based Schiff bases involve quinoline precursors that already contain a primary amine or an aldehyde functional group. For example, an aminoquinoline can be condensed with various aldehydes, bepls.com or a quinolinecarboxaldehyde can be reacted with primary amines to form the desired Schiff base. nih.gov Therefore, to generate Schiff base derivatives from this compound, a synthetic strategy would likely first involve the introduction of an amino or formyl group onto the quinoline ring via other reactions.

The introduction of an azo group (-N=N-) into the this compound structure is a feasible and well-precedented derivatization for phenol-like compounds. This reaction, known as azo coupling, is an electrophilic aromatic substitution where an aryldiazonium salt acts as the electrophile. wikipedia.orgorganic-chemistry.org

The quinolin-4-ol ring is highly activated towards this reaction by the electron-donating hydroxyl group. The substitution occurs at the positions ortho or para to the activating group. wikipedia.org In the case of this compound, the positions ortho to the 4-OH are C3 and C5. The C3 position is already substituted with a methyl group. Therefore, the azo coupling reaction is predicted to be highly regioselective, occurring at the C5 position. The reaction is typically carried out in a mildly acidic or neutral solution by treating the quinolinol with a cold solution of a freshly prepared aryldiazonium salt (e.g., from aniline (B41778) or a substituted aniline). iiste.orgderpharmachemica.comresearchgate.netmdpi.com This derivatization results in the formation of intensely colored azo dyes. niscpr.res.innih.gov

Acylation and Subsequent Cyclization Reactions

The presence of a hydroxyl group at the C-4 position of the quinoline ring makes this compound a prime candidate for acylation reactions. This process typically involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to form an ester derivative. The nucleophilic character of the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a 4-acyloxyquinoline derivative.

Following acylation, the molecule can be induced to undergo intramolecular cyclization, depending on the nature of the acyl group and the reaction conditions. For instance, if the acylating agent contains a suitable functional group, a subsequent intramolecular reaction can lead to the formation of new heterocyclic rings fused to the quinoline core. One common strategy involves the use of α,β-unsaturated acyl chlorides. After the initial O-acylation, an intramolecular Friedel-Crafts-type reaction or a related electrophilic aromatic substitution can occur, where the activated quinoline ring attacks the electrophilic carbon of the acyl group, leading to the formation of a new carbocycle. Alternatively, reactions like the Baker–Venkataraman rearrangement can be employed, where a 2-hydroxyacetophenone (B1195853) derivative is O-acylated and then treated with a base to form a 1,3-diketone, which can then cyclize to form a chromone (B188151) or, in this case, a pyranoquinolinone system. The specific outcome of these cyclization strategies is highly dependent on the chosen reagents and the reaction pathway followed.

Strategies for Synthesizing Fluorescent Dyes and Biological Labels

The quinoline scaffold is a key component in many fluorescent molecules. Strategies to convert compounds like this compound into fluorescent dyes often rely on the creation of a "push-pull" system. nih.govnih.gov This design involves modifying the molecule to contain both electron-donating groups (the "push") and electron-withdrawing groups (the "pull"), which are connected through a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is often the basis for strong fluorescence.

The this compound molecule already possesses a foundation for this strategy, as the methyl groups and the C-4 hydroxyl group are electron-donating. To complete the push-pull system and enhance fluorescence, one could introduce electron-withdrawing groups at strategic positions on the quinoline ring. A common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach aryl groups with electron-withdrawing substituents (e.g., -CN, -NO₂, -CF₃) at positions like C-2 or C-8. nih.gov This modular approach allows for the systematic tuning of the dye's photophysical properties, including its absorption and emission wavelengths, by varying the electronic nature of the attached groups. nih.govnih.gov The resulting extended π-conjugation and the established push-pull character can lead to compounds with significant fluorescence, making them suitable for applications as biological labels or sensors. nih.gov

Electrochemical Behavior and Redox Mechanisms of Quinoline Derivatives

The electrochemical properties of quinoline derivatives are of significant interest for understanding their reaction mechanisms and potential applications in electrochemistry. The substituents on the quinoline ring play a crucial role in defining the redox potentials and the pathways of electron transfer.

Polarographic and Cyclic Voltammetric Studies

While specific studies on this compound are not prevalent, the electrochemical behavior of analogous hydroxyquinolines, such as 8-hydroxyquinoline (B1678124) (8HQ), has been investigated using techniques like polarography and cyclic voltammetry. researchgate.net These studies reveal that hydroxyquinolines typically undergo an irreversible oxidation process at a working electrode, such as a glassy carbon electrode. researchgate.net

The oxidation peak potential is highly dependent on the pH of the solution, shifting to more negative potentials as the pH increases. bilkent.edu.tr This indicates that protons are directly involved in the oxidation process. The relationship between peak potential and pH can suggest that an equal number of protons and electrons are transferred during the rate-determining step of the oxidation. bilkent.edu.tr For 8-hydroxyquinoline, the oxidation is proposed to be a two-electron irreversible process that is controlled by the diffusion of the electroactive species to the electrode surface. researchgate.net The initial single-electron oxidation can lead to the formation of radical species that may subsequently dimerize or polymerize, forming a film on the electrode surface which can be observed through changes in the voltammograms upon continuous cycling. researchgate.net

Table 1: Effect of pH on the Anodic Peak Potential of 8-Hydroxyquinoline Data obtained from studies on 8-hydroxyquinoline, a structural analog, to illustrate the typical pH-dependent behavior of hydroxyquinolines.

| pH | Anodic Peak Potential (V) vs. SCE |

| 2.0 | ~0.80 |

| 4.0 | ~0.68 |

| 6.0 | ~0.55 |

| 8.0 | ~0.43 |

| 10.0 | ~0.30 |

This interactive table is based on generalized data from voltammetric studies of 8-hydroxyquinoline and illustrates the trend of decreasing oxidation potential with increasing pH.

Coulometric Analysis of Redox Processes

Coulometry is an essential technique for elucidating the mechanisms of redox reactions observed in voltammetry. libretexts.org By performing an exhaustive electrolysis at a controlled potential (controlled-potential coulometry) or with a constant current (controlled-current coulometry), the total charge (Q) passed during the complete oxidation or reduction of a known amount of analyte can be measured. libretexts.orglibretexts.org

According to Faraday's law, the total charge is directly proportional to the number of moles of the analyte (NA) and the number of electrons transferred per molecule (n). libretexts.org

Q = n * F * NA

where F is the Faraday constant. By measuring Q for a known quantity of the compound, coulometry allows for the precise determination of "n". libretexts.org For instance, applying this technique to the oxidation of a hydroxyquinoline derivative would confirm the number of electrons involved in the process, which is crucial for proposing a detailed reaction mechanism. researchgate.net For example, if voltammetry suggests a two-electron process, coulometry can provide the definitive experimental evidence. researchgate.net

Influence of Substituents on Reduction and Oxidation Potentials

Substituents on the quinoline ring have a profound electronic and steric influence on the molecule's redox potentials. nih.gov The three methyl groups and the hydroxyl group in this compound are all electron-donating groups. Electron-donating groups increase the electron density on the aromatic system, which generally makes the molecule easier to oxidize (i.e., the oxidation occurs at a lower, less positive potential). nih.gov Conversely, these groups make the molecule more difficult to reduce (i.e., the reduction occurs at a more negative potential).

Studies on various substituted quinolines have confirmed this trend. The introduction of electron-donating groups, such as alkyl or dimethylamino groups, leads to lower oxidation potentials compared to the unsubstituted parent molecule. nih.govmdpi.com This is because the increased electron density better stabilizes the resulting radical cation formed after the initial electron loss. The magnitude of this effect depends on the nature and position of the substituent. Therefore, it is expected that this compound would exhibit a lower oxidation potential than unsubstituted quinolin-4-ol or quinoline itself, making it more susceptible to oxidative processes. mdpi.com

Computational Chemistry and Theoretical Investigations of 2,3,6 Trimethylquinolin 4 Ol Systems

Quantum Chemical Calculations for Electronic Structure Characterization

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, offering profound insights into the stability and reactivity of quinoline (B57606) derivatives.

Density Functional Theory (DFT) has become a popular and effective quantum mechanical method in modern chemistry for investigating the electronic structure of molecules. scirp.orgjmchemsci.com It is widely used to calculate the ground-state energy and electronic 3D structures of complex molecules. jmchemsci.com DFT methods, such as those employing the B3LYP hybrid functional, are utilized to optimize the molecular geometries of quinoline derivatives and their tautomers. nih.gov

These calculations are crucial for understanding the stability of different molecular forms. For instance, theoretical studies on quinolin-4-one derivatives have used DFT to analyze thermodynamic parameters, revealing equilibrium relationships between various tautomers. scirp.org The optimized molecular structures, including bond lengths and angles, for related compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have been extensively studied using the B3LYP/6-311+G(**) basis set, showing good agreement between theoretical predictions and experimental data. researchgate.net Furthermore, DFT is employed to calculate vibrational frequencies, which aids in the interpretation of experimental infrared and Raman spectra. researchgate.netresearchgate.net

| Parameter | Description | Typical Application for Quinoline Systems |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determining bond lengths, bond angles, and dihedral angles to predict the 3D structure. |

| Thermodynamic Stability | Calculation of parameters like Gibbs Free Energy (ΔG) and Enthalpy (ΔH). | Comparing the relative stability of tautomers or isomers. scirp.org |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Assignment of experimental FT-IR and FT-Raman spectral bands. researchgate.net |

| Electronic Properties | Includes dipole moment, polarizability, and electrostatic potential maps. | Understanding charge distribution and predicting intermolecular interactions. researchgate.net |

While DFT is widely used, other computational methods like ab initio and semi-empirical techniques also play significant roles in studying quinoline derivatives. researchgate.net

Ab Initio Methods: These methods, meaning "from the beginning," compute solutions to the Schrödinger equation without using experimental data, relying only on fundamental physical constants. libretexts.orgquora.com Hartree-Fock (HF) is a foundational ab initio method that has been used alongside DFT to study quinoline derivatives, providing insights into molecular geometry and vibrational modes. researchgate.net While computationally intensive, ab initio methods can offer high accuracy and serve as a benchmark for other techniques. researchgate.netlibretexts.org

Semi-Empirical Methods: These techniques simplify quantum mechanical calculations by incorporating experimental parameters (empirical data) to approximate certain complex integrals. libretexts.orgquora.com This approach significantly reduces computation time, making it suitable for larger molecules. researchgate.net Although less accurate than ab initio or DFT methods, they are useful for initial explorations of molecular systems or for modeling very large compounds where more rigorous methods are computationally prohibitive. scribd.com

| Method Type | Basis of Calculation | Computational Cost | Accuracy | Typical Use Case for Quinolines |

| Ab Initio (e.g., HF) | First principles, no empirical data. quora.com | High | High | Benchmarking, small molecule geometry and frequency calculations. researchgate.net |

| Semi-Empirical (e.g., AM1) | Uses empirical parameters to simplify calculations. libretexts.org | Low | Lower | Rapid screening of large libraries of derivatives, initial geometry optimization. researchgate.net |

| Density Functional Theory (DFT) | Based on electron density. scirp.org | Medium | High | Detailed electronic structure, reactivity, and spectroscopic analysis. jmchemsci.com |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com This analysis is critical for understanding bonding and electronic transitions. A key aspect of MO theory is the study of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jmchemsci.com For quinoline derivatives, HOMO-LUMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack and provides insights into charge transfer within the molecule. researchgate.netscilit.com

| Orbital/Parameter | Significance | Implication for 2,3,6-Trimethylquinolin-4-OL |

| HOMO | Highest energy orbital containing electrons. | Indicates regions with high electron density, susceptible to electrophilic attack. |

| LUMO | Lowest energy orbital without electrons. | Indicates regions that are electron-deficient, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows researchers to map out the entire energy landscape of a reaction, identifying key intermediates and the transition states that connect them.

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. scilit.com Computational methods can locate these unstable structures, which correspond to a saddle point on the potential energy surface. A key confirmation of a true transition state is the calculation of its vibrational frequencies, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scilit.com

For reactions involving quinoline derivatives, such as their synthesis or functionalization, computational studies can map the entire reaction pathway. rsc.org This involves calculating the energies of reactants, intermediates, transition states, and products. researchgate.net By comparing the energy barriers (activation energies) of different possible pathways, the most favorable reaction mechanism can be determined. For example, DFT studies have been used to propose mechanisms for the C-H activation of quinoline-N-oxides, identifying key metallacycle intermediates and transition states. rsc.org

| Step in Analysis | Computational Task | Purpose |

| 1. Reactant/Product Optimization | Find the minimum energy geometry for all stable species. | Establish the starting and ending points of the reaction coordinate. |

| 2. Transition State Search | Locate the first-order saddle point on the potential energy surface between reactant and product. | Identify the structure of the highest energy barrier. |

| 3. Frequency Calculation | Compute vibrational frequencies for all optimized structures. | Confirm minima (zero imaginary frequencies) and transition states (one imaginary frequency). scilit.com |

| 4. Reaction Pathway Mapping | Trace the path from the transition state down to the connected reactant and product. | Verify that the identified TS correctly connects the intended species. |

Beyond mapping reaction pathways, computational modeling can predict key kinetic parameters. Using frameworks like Transition State Theory (TST), the activation energy (Ea) and pre-exponential factor (A) can be calculated from the thermodynamic properties of the reactants and the transition state. nih.govmdpi.com These values are then used in the Arrhenius equation to determine the theoretical rate constant (k) for a reaction at a given temperature.

For quinoline systems, this predictive power is valuable for understanding reaction dynamics. For instance, kinetic studies of the hydrodenitrogenation of quinoline have used computational models to determine the activation energies for various elementary reaction steps. researchgate.net Similarly, in tautomerization reactions of quinoline derivatives, TST has been used to estimate thermo-kinetic features and barrier heights for the interconversion processes. nih.gov While direct calculation of charge-transfer coefficients is less common, the underlying electronic properties that influence them can be thoroughly analyzed.

| Kinetic Parameter | Computational Derivation | Significance in Quinoline Chemistry |

| Activation Energy (Ea) | Energy difference between the transition state and the reactants. mdpi.com | Determines the temperature sensitivity of the reaction rate; a higher Ea means a slower reaction. |